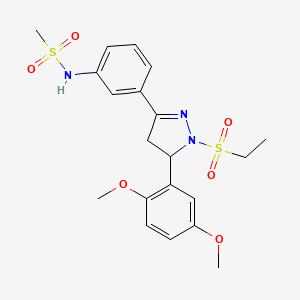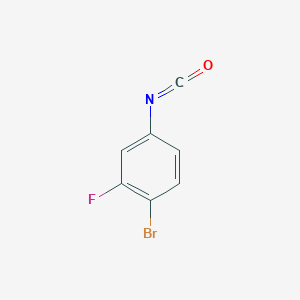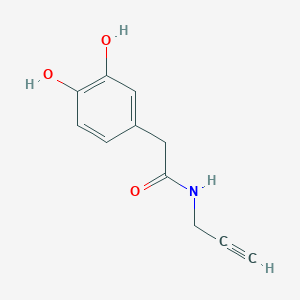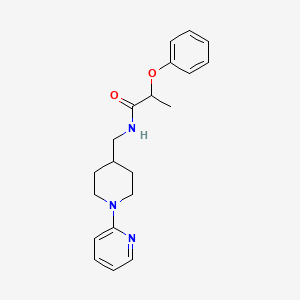
2-chloro-N-(2-ethoxyphenyl)-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(2-ethoxyphenyl)-2-phenylacetamide, commonly referred to as CEPPA, is an organic compound used in the synthesis of various pharmaceuticals and other compounds. CEPPA is a versatile molecule with a wide range of applications, including being a key intermediate in the synthesis of drugs such as the anti-inflammatory drug celecoxib. CEPPA is also used in the synthesis of other compounds, including dyes and pigments, as well as being a key intermediate in the synthesis of certain pesticides.
Applications De Recherche Scientifique
Metabolic Pathways and Herbicide Degradation
Research by Coleman et al. (2000) investigates the metabolism of chloroacetamide herbicides, such as acetochlor and metolachlor, which are structurally related to 2-chloro-N-(2-ethoxyphenyl)-2-phenylacetamide. This study identifies the metabolic pathways and liver microsomal enzymes involved in herbicide degradation.
Synthesis and Antimicrobial Properties
Jayadevappa et al. (2012) synthesized novel compounds structurally similar to this compound and assessed their antimicrobial properties. This research contributes to the understanding of the antimicrobial potential of such compounds.
Electrochemical Studies
Pasciak et al. (2014) focused on the electrochemical reduction of 2-chloro-N-phenylacetamides. Their research provides insights into the chemical behavior and reactivity of these compounds under electrochemical conditions.
Structural Analysis and Supramolecular Assembly
Nayak et al. (2014) explored the structures of halogenated N,2-diarylacetamides, closely related to this compound. This study highlights the molecular conformations and supramolecular assembly of these compounds.
Biodegradation of Related Herbicides
Wang et al. (2015) investigated the biodegradation of acetochlor, a compound related to this compound. This research is significant for understanding the environmental fate and microbial degradation of chloroacetamide herbicides.
Propriétés
IUPAC Name |
2-chloro-N-(2-ethoxyphenyl)-2-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-2-20-14-11-7-6-10-13(14)18-16(19)15(17)12-8-4-3-5-9-12/h3-11,15H,2H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXPVWTFFXLMQRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(C2=CC=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloro-4-fluoro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzenesulfonamide](/img/structure/B2379489.png)
![{2-(4-ethylphenyl)-4-[(3-fluorobenzyl)thio]-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl}methanol](/img/structure/B2379490.png)

![2-isobutyl-5-{[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]thio}imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2379493.png)
![3-Benzyl-8-azabicyclo[3.2.1]octane](/img/structure/B2379495.png)


![2-(4-chlorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2379499.png)


![(R)-1-(2,2-Difluoro-benzo[1,3]dioxol-4-YL)-ethylamine](/img/structure/B2379504.png)
![Methyl 1-amino-5-(4-chlorophenyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylate](/img/structure/B2379508.png)
